Tert-butyl 4-aminocyclopent-2-ene-1-carboxylate Tert-butyl 4-aminocyclopent-2-ene-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18185285
InChI: InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)7-4-5-8(11)6-7/h4-5,7-8H,6,11H2,1-3H3
SMILES:
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol

Tert-butyl 4-aminocyclopent-2-ene-1-carboxylate

CAS No.:

Cat. No.: VC18185285

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-aminocyclopent-2-ene-1-carboxylate -

Specification

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name tert-butyl 4-aminocyclopent-2-ene-1-carboxylate
Standard InChI InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)7-4-5-8(11)6-7/h4-5,7-8H,6,11H2,1-3H3
Standard InChI Key OYSDGVILQVXGKY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1CC(C=C1)N

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, tert-butyl 4-aminocyclopent-2-ene-1-carboxylate, delineates its structure: a cyclopentene ring (a five-membered unsaturated hydrocarbon) substituted with an amino (-NH₂) group at carbon 4 and a tert-butoxycarbonyl (Boc) group at carbon 1. The stereochemistry of the cyclopentene ring and the spatial arrangement of substituents are critical for its reactivity. For instance, patents describe enantiomerically pure forms such as (1S,4R)-methyl 4-aminocyclopent-2-ene-1-carboxylate L-tartrate, which exhibit >99.5% enantiomeric excess (ee) when resolved using chiral tartaric acid .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₁₇NO₂
Molecular Weight183.25 g/mol
IUPAC Nametert-butyl 4-aminocyclopent-2-ene-1-carboxylate
InChIInChI=1S/C10H17NO2/c1-10(2,3)13-9(12)7-4-5-8(11)6-7/h4-5,7-8H,6,11H2,1-3H3
InChIKeyOYSDGVILQVXGKY-UHFFFAOYSA-N

Synthesis and Manufacturing Processes

Enantioselective Synthesis

The synthesis of tert-butyl 4-aminocyclopent-2-ene-1-carboxylate derivatives often involves protecting group strategies and chiral resolution. A patented two-step process illustrates this:

  • Amino Group Protection:
    (1S,4R)-Methyl 4-aminocyclopent-2-ene-1-carboxylate L-tartrate is reacted with di-tert-butyl carbonate (Boc₂O) in methanol, using triethylamine as a base. This step introduces the Boc protecting group to the amine, yielding the tert-butyl carbamate derivative. Gas evolution (CO₂) is observed during the exothermic reaction .

  • Crystallization and Isolation:
    The product is precipitated by adding water and seeding with pure crystals. For example, cooling the reaction mixture to 0–5°C and introducing ammonium hydroxide facilitates crystallization, achieving yields of 91% with >99.5% ee .

Table 2: Representative Synthesis Parameters

ParameterCondition
ReagentsDi-tert-butyl carbonate, triethylamine
SolventMethanol
Temperature30–37°C (reaction), 0–5°C (crystallization)
Yield83–91%
Enantiomeric Excess (ee)≥99.5%

Process Optimization

Key challenges include controlling exothermic reactions during Boc protection and ensuring high enantiopurity. The use of L-tartaric acid for resolving racemic mixtures is critical, as it forms diastereomeric salts that are easily separable . Additionally, seeding with pure crystals ensures consistent crystallization kinetics, minimizing yield loss .

Physicochemical Properties

Stability and Solubility

The compound is typically stored as a white crystalline solid under inert conditions. It exhibits moderate solubility in polar aprotic solvents like methanol and ethanol but is sparingly soluble in water. The Boc group enhances stability by protecting the amine from oxidation and undesired nucleophilic reactions, making it suitable for long-term storage at 2–8°C.

Applications in Pharmaceutical Development

Intermediate for Chiral Building Blocks

The compound’s rigid cyclopentene scaffold and stereochemical purity make it valuable for synthesizing chiral amines and heterocycles. For example, it serves as a precursor in the production of β-amino alcohol derivatives, which are key motifs in antiviral and anticancer agents .

Case Study: Antiviral Drug Candidates

In one application, the Boc-protected amine undergoes ring-opening metathesis to form seven-membered lactams, intermediates in protease inhibitor development . The high enantiomeric excess ensures minimal off-target effects in final drug molecules.

Future Research Directions

Green Chemistry Approaches

Replacing methanol with biodegradable solvents (e.g., cyclopentyl methyl ether) could enhance sustainability. Similarly, catalytic methods using enzyme-mediated resolutions may reduce reliance on chiral tartaric acid .

Expanding Therapeutic Applications

Ongoing studies explore its use in peptide mimetics and kinase inhibitors, leveraging its conformationally constrained structure to improve drug selectivity .

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